molecular formula C7H8ClNO B051853 2-Chloro-3-methoxyaniline CAS No. 113206-03-4

2-Chloro-3-methoxyaniline

Cat. No. B051853
M. Wt: 157.6 g/mol
InChI Key: ZWPVZYDSURGWSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed using various spectroscopic methods, including 1H NMR, IR, and MS. For example, the structure of 3-Methoxy-5-chloro-2,6-dinitropyridine was identified through IR, 1H NMR, MS, and elemental analysis, indicating the accuracy of the synthetic approach (W. Jianlong, 2007).

Chemical Reactions and Properties

Chemical reactions involving 2-Chloro-3-methoxyaniline derivatives include electropolymerization, oxidation, and coupling reactions, which demonstrate the compound's versatility in chemical synthesis. For example, electropolymerization of 2-methoxyaniline yields redox-type polymers at low monomer concentrations, showing the impact of concentration on product properties (F. Viva, E. M. Andrade, M. I. Florit, F. Molina, 2002).

Scientific Research Applications

  • Environmental Science and Pollution Removal:

    • Fenton-like Oxidation: 2-Methoxyaniline, closely related to 2-Chloro-3-methoxyaniline, was studied in the context of Fenton-like oxidation for water treatment. Laterite soil iron was evaluated as an alternative source of iron in the degradation process of 2-Methoxyaniline, demonstrating potential in wastewater treatment containing toxic chemicals (Chaturvedi & Katoch, 2020).
    • Photocatalyzed Degradation: The photocatalyzed degradation of 3-Chloro-4-methoxyaniline, a derivative of 2-Chloro-3-methoxyaniline, was investigated using titanium dioxide in aqueous suspensions, indicating its potential in environmental remediation (Khan et al., 2012).
  • Polymer Science and Material Chemistry:

    • Aqueous Oxidative Polymerization: A study on the aqueous polymerization of 3-Methoxyaniline (related to 2-Chloro-3-methoxyaniline) using sodium dichromate as an oxidant explored how various factors affect the polymerization rate and properties of the obtained polymer. This has implications for creating specific polymers with desired electrical conductivity and molecular weight (Sayyah et al., 2002).
    • Polymer Microstructures: The chemical polymerization of 2-Methoxyaniline at the air-solution interface was studied, highlighting its utility in creating polymer microstructures with potential applications in materials science (Mazur & Frydrychewicz, 2007).
  • Chemical Synthesis and Analysis:

    • Synthesis of Derivatives: The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline, an analog of 2-Chloro-3-methoxyaniline, demonstrates its potential in creating complex organic compounds. This method is suitable for large-scale production and offers high yield (Zhao et al., 2017).
    • NMR Characterization: A study on the synthesis and NMR characterization of a water-soluble polyaniline derivative, which was copolymerized with 2-Methoxyaniline, provides insights into the molecular structure and composition of such polymers (Mav & Žigon, 2000).

Safety And Hazards

2-Chloro-3-methoxyaniline is classified under GHS07 for safety. It is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPVZYDSURGWSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626318
Record name 2-Chloro-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methoxyaniline

CAS RN

113206-03-4
Record name 2-Chloro-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-3-nitroanisole 1c2 (1.38 g; 7.36 mmol) was dissolved in a mixture of glacial acetic acid (19 mL)/ethanol (19 mL). To this solution was added iron powder (1.64 g; 29.4 mmol). The mixture was stirred at reflux for 3.5 hr and worked up. The reaction mixture was diluted with water (70 mL), neutralized with solid Na2CO3 and the product extracted with CH2Cl2 (3×150 mL). The extracts were combined and washed with sat. brine and then dried over (Na2SO4), filtered and concentrated in vacuo to afford the crude product, 2-chloro-3-methoxyaniline 1c3 (100%; 1.2 g) as a yellow oil. This material was used as such in the following steps. MS 157.9 (MH)+; Homogeneity by HPLC (TFA) @ 220 nm: 86%.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.64 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
GM Shutske, RC Allen, MF Foersch… - Journal of Medicinal …, 1983 - ACS Publications
… (13) was metallated with n-butyllithium as described by Gschwend4 and treated with hexachloroethane to give, after acid hydrolysis of the amide, 2-chloro-3-methoxyaniline (14) in …
Number of citations: 32 pubs.acs.org
MTM Tulp, O Hutzinger - Biomedical Mass Spectrometry, 1978 - Wiley Online Library
The methyl ethers of a number of hydroxylated (poly)chlorodibenzo‐p‐dioxins, chlorodibenzofurans, chlorodiphenyl ethers and chloronaphthalenes, representing all different hydroxy …
Number of citations: 55 onlinelibrary.wiley.com
M Llinàs-Brunet, MD Bailey, N Goudreau… - Journal of medicinal …, 2010 - ACS Publications
C-Terminal carboxylic acid containing inhibitors of the NS3 protease are reported. A novel series of linear tripeptide inhibitors that are very potent and selective against the NS3 …
Number of citations: 99 pubs.acs.org

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